molecular formula C6H14N2O B049859 4-(2-Aminoethyl)morpholine CAS No. 2038-03-1

4-(2-Aminoethyl)morpholine

Cat. No. B049859
M. Wt: 130.19 g/mol
InChI Key: RWIVICVCHVMHMU-UHFFFAOYSA-N
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Patent
US04617389

Procedure details

This compound was prepared by the procedure described in Example 1, exept that the potassium carbonate was omitted. From 100 mg. of mitomycin A and 0.5 ml. of N-(2-aminoethyl)morpholine was obtained 70 mg. (55% yield) of the desired product having a melting point of 74°-76° C. (decomposition) and providing the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CC1[C:14](=[O:15])[C:13]2[N:16]3[C@@:20](OC)([C@H](COC(N)=O)C=2C(=O)C=1OC)[C@H:19]1[NH:29][C@H:18]1[CH2:17]3>>[NH2:29][CH2:18][CH2:17][N:16]1[CH2:13][CH2:14][O:15][CH2:19][CH2:20]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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